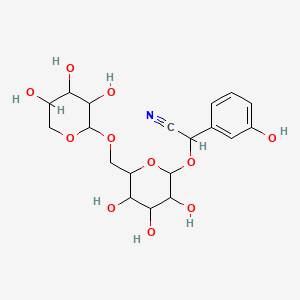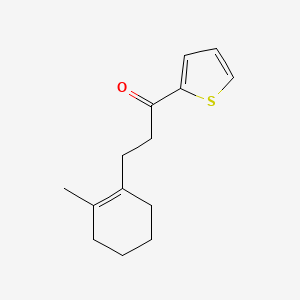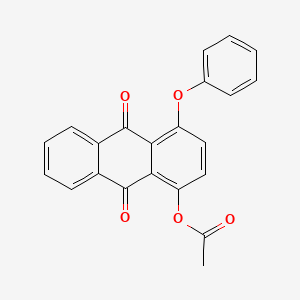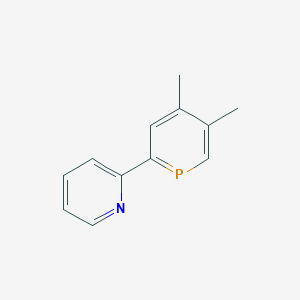![molecular formula C5H10N2O3S B14424171 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol CAS No. 82653-46-1](/img/structure/B14424171.png)
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol is an organic compound with a unique structure that includes a nitroethenyl group, a methylsulfanyl group, and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol typically involves the reaction of 2-nitroethenylamine with methylsulfanyl compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)ethan-1-amine: Similar structure but lacks the nitro group.
2-(Nitroethenyl)aminoethanol: Similar structure but lacks the methylsulfanyl group.
Uniqueness
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82653-46-1 |
|---|---|
Molekularformel |
C5H10N2O3S |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanol |
InChI |
InChI=1S/C5H10N2O3S/c1-11-5(4-7(9)10)6-2-3-8/h4,6,8H,2-3H2,1H3 |
InChI-Schlüssel |
HGYSSSOSDNIQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C[N+](=O)[O-])NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)



![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)







